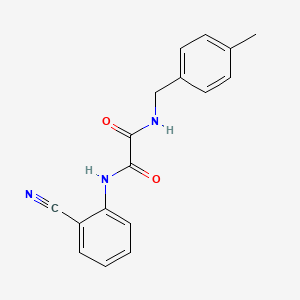

N1-(2-cyanophenyl)-N2-(4-methylbenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-12-6-8-13(9-7-12)11-19-16(21)17(22)20-15-5-3-2-4-14(15)10-18/h2-9H,11H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESOLICJMYYAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(4-methylbenzyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 4-methylbenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

Step 1: Dissolve 2-cyanophenylamine and 4-methylbenzylamine in anhydrous dichloromethane.

Step 2: Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.

Step 3: Stir the reaction mixture at room temperature for several hours.

Step 4: Quench the reaction with water and extract the product with an organic solvent.

Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N1-(2-cyanophenyl)-N2-(4-methylbenzyl)oxalamide can be scaled up by using larger reaction vessels and automated systems for reagent addition and temperature control. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide to amines or other reduced forms.

Substitution: The cyanophenyl and methylbenzyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

N1-(2-cyanophenyl)-N2-(4-methylbenzyl)oxalamide has been investigated for its potential pharmacological properties, including:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant antiproliferative effects against various cancer cell lines. Research indicates that it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, with IC50 values in the low micromolar range.

- Anti-inflammatory Properties : The compound is being studied for its ability to inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases.

Biological Applications

The compound is utilized in biochemical assays to explore enzyme interactions and cellular pathways:

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways relevant to various diseases, including cancer and inflammation.

- Cellular Pathway Modulation : Investigations into its effects on cellular signaling pathways have revealed that it may influence cell growth and apoptosis, making it a candidate for further therapeutic development.

Materials Science

In materials science, N1-(2-cyanophenyl)-N2-(4-methylbenzyl)oxalamide is explored for its potential use in developing advanced materials:

- Electronic Properties : The compound's unique structure allows it to be integrated into materials with specific electronic or optical properties, which could be valuable in the development of sensors or electronic devices.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer, Anti-inflammatory | Induces apoptosis; inhibits inflammatory pathways |

| Biological Research | Enzyme inhibition, Cellular signaling | Modulates enzyme activities; influences cell growth |

| Materials Science | Development of electronic/optical materials | Potential for advanced material applications |

Case Study 1: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that N1-(2-cyanophenyl)-N2-(4-methylbenzyl)oxalamide significantly inhibited cell proliferation. The mechanism was linked to apoptosis induction via caspase activation. Further mechanistic studies are ongoing to elucidate the specific pathways involved.

Case Study 2: Anti-inflammatory Effects

A study focused on the anti-inflammatory properties of the compound revealed its capability to reduce cytokine production in macrophages stimulated with lipopolysaccharides. This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism by which N1-(2-cyanophenyl)-N2-(4-methylbenzyl)oxalamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved in its action are currently under investigation, with studies focusing on its binding affinity and activity at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Key Observations :

- Synthesis Yields: The target compound’s hypothetical yield may align with ’s compound 22 (23% yield), where the cyano group’s steric and electronic effects reduce efficiency. Bulky or electron-withdrawing groups (e.g., cyano, chloro) often lower yields compared to electron-donating groups (e.g., methoxy) .

- Ortho vs.

Table 2: Functional Group Impact on Properties

Key Observations :

- However, this may reduce membrane permeability in biological systems .

- Halogen vs. Cyano: Chloro/fluoro analogs (e.g., compound 28) exhibit higher lipophilicity, favoring blood-brain barrier penetration, whereas cyano groups may improve specificity through dipole interactions .

- Regulatory Status : Unlike the flavor compound S336 (), the target lacks regulatory approval, necessitating toxicological studies akin to those in .

Biological Activity

N1-(2-cyanophenyl)-N2-(4-methylbenzyl)oxalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

N1-(2-cyanophenyl)-N2-(4-methylbenzyl)oxalamide possesses a unique chemical structure that contributes to its biological activity. The oxalamide moiety is known for its ability to interact with various biological targets, making it a candidate for drug development.

- Molecular Formula : C16H16N2O2

- Molecular Weight : 284.31 g/mol

- SMILES Notation :

CC1=CC=C(C=C1)C(=O)N(C(=O)N(C#N)C2=CC=CC=C2)C

The biological activity of N1-(2-cyanophenyl)-N2-(4-methylbenzyl)oxalamide is primarily attributed to its interaction with specific enzymes and receptors. The compound has been shown to exhibit the following mechanisms:

- Inhibition of Enzymatic Activity : Studies indicate that this compound may inhibit certain enzymes involved in cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis.

- Interaction with Receptors : The structural features allow it to bind to specific receptors, modulating their activity and influencing downstream signaling cascades.

Biological Activities

Research has demonstrated various biological activities associated with N1-(2-cyanophenyl)-N2-(4-methylbenzyl)oxalamide:

- Anticancer Activity : In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines. For instance, it demonstrated significant growth inhibition in human myelodysplastic syndrome (SKM-1) cells, leading to increased levels of acetylated histones and induction of apoptosis .

- Antimicrobial Properties : Preliminary studies suggest that N1-(2-cyanophenyl)-N2-(4-methylbenzyl)oxalamide may possess antimicrobial activity against various bacterial strains, although further research is needed to confirm these findings.

Research Findings and Case Studies

Several studies have highlighted the potential of N1-(2-cyanophenyl)-N2-(4-methylbenzyl)oxalamide in biomedical applications:

Q & A

Q. What are the recommended synthetic routes for N1-(2-cyanophenyl)-N2-(4-methylbenzyl)oxalamide, and how can structural purity be validated?

The synthesis typically involves a multi-step protocol:

- Step 1 : Preparation of intermediates via coupling reactions (e.g., Suzuki-Miyaura for biphenyl derivatives or amidation for oxalamide cores).

- Step 2 : Hydroxyalkylation or cyanophenyl substitution using oxalyl chloride under inert conditions.

- Validation : Structural confirmation via H/C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm and carbonyl signals at ~170 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 420.5) .

- Purity : Assessed via HPLC (>95% purity) with C18 columns and acetonitrile/water gradients .

Q. How can researchers determine the solubility and stability of this compound under physiological conditions?

- Solubility : Use shake-flask methods with buffers (pH 1–7.4) and organic solvents (DMSO for stock solutions). Quantify via UV-Vis spectroscopy at λmax ~250–300 nm.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic byproducts (e.g., cleavage of oxalamide bonds) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity.

- Orthogonal Assays : Pair enzymatic assays (e.g., fluorescence-based IC measurements) with cellular models (e.g., luciferase reporters for pathway activity).

- Data Harmonization : Apply meta-analysis tools to reconcile divergent results across studies (e.g., differences in cell lines or assay conditions) .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 isoforms?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in CYP4F11/CYP3A4 active sites. Validate with MD simulations (e.g., 100 ns trajectories in GROMACS).

- SAR Analysis : Modify substituents (e.g., replace 2-cyanophenyl with fluorophenyl) and calculate binding energy differences (ΔG < -8 kcal/mol indicates strong binding) .

Q. What experimental designs optimize the compound’s pharmacokinetic profile for in vivo studies?

Q. How do structural modifications (e.g., halogen substitution) affect its inhibitory potency against stearoyl-CoA desaturase?

- Design : Synthesize analogs with Cl/F at the 4-methylbenzyl group.

- Testing : Compare IC values in enzymatic assays (SCD1 from HepG2 lysates).

- Trends : Fluorine substitutions typically enhance metabolic stability but may reduce potency due to steric effects .

Methodological Challenges

Q. How to address low yields (<40%) in the final amidation step during synthesis?

Q. What analytical techniques differentiate stereoisomers in structurally similar oxalamides?

- Chiral HPLC : Use Chiralpak IA-3 columns with heptane/ethanol mobile phases.

- VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra for absolute configuration .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.